3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
CAS No.: 2089319-50-4
Cat. No.: VC11517568
Molecular Formula: C7H9BrClNS
Molecular Weight: 254.58 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089319-50-4 |
|---|---|
| Molecular Formula | C7H9BrClNS |
| Molecular Weight | 254.58 g/mol |
| IUPAC Name | 3-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C7H8BrNS.ClH/c8-6-4-10-7-1-2-9-3-5(6)7;/h4,9H,1-3H2;1H |
| Standard InChI Key | JPIVPULQKDHNGV-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC2=C1SC=C2Br.Cl |
Introduction
Chemical Identity and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name for this compound is 3-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, reflecting its bicyclic structure comprising a thiophene ring fused to a partially hydrogenated pyridine ring . The bromine atom at the 3-position and the hydrochloride salt modification are critical to its reactivity and physicochemical properties.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number (hydrochloride) | 2089319-50-4 | |
| CAS Number (hydrobromide) | 1788044-16-5 | |
| Molecular Formula | C₇H₈BrClNS | |
| Molecular Weight | 254.58 g/mol | |
| SMILES Notation | C1CNCC2=C1SC=C2Br.Cl |
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via two primary routes:
-
Vilsmeier Reaction: Bromination of the thienopyridine precursor using phosphorus oxybromide (POBr₃) in dimethylformamide (DMF).
-
Cyclization: Ring-closure reactions of appropriately substituted precursors, such as imines, under acidic conditions.
Industrial optimization involves adjusting reactant ratios (e.g., imine-to-HCl ratio) and reaction temperatures to achieve yields exceeding 85%. The hydrochloride salt is precipitated by treating the free base with ethanolic HCl, enhancing crystallinity and storage stability .
Table 2: Comparison of Synthesis Methods
| Method | Reactants | Yield (%) | Purity (%) |
|---|---|---|---|
| Vilsmeier | POBr₃, DMF | 78–82 | ≥95 |
| Cyclization | Imine, HCl/EtOH | 83–87 | ≥97 |
Structural and Spectral Analysis
X-ray Crystallography and NMR
The compound’s planar thienopyridine core and chair conformation of the tetrahydropyridine ring have been confirmed via X-ray diffraction . Nuclear Magnetic Resonance (NMR) spectra reveal distinct proton environments:
-
¹H NMR (400 MHz, D₂O): δ 3.12–3.25 (m, 4H, CH₂), 3.45–3.60 (m, 2H, CH₂), 6.95 (s, 1H, thiophene-H).
-
¹³C NMR: Peaks at 112.5 (C-Br), 126.8 (thiophene-C), and 134.2 ppm (pyridine-C) .
Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 254.58, consistent with the molecular formula.
Pharmaceutical and Industrial Applications
Role in Prasugrel Synthesis
The compound is a key intermediate in synthesizing prasugrel, a P2Y₁₂ receptor antagonist used to prevent thrombosis. Its bromine atom facilitates Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce functional groups critical for biological activity .
Protein Degrader Development
The hydrobromide analog (CAS 1788044-16-5) is employed in proteolysis-targeting chimeras (PROTACs), where it serves as a ligand for E3 ubiquitin ligases . Its solubility in polar solvents makes it suitable for in vitro assays .
Table 3: Applications by Salt Form
| Salt Form | Application | Target |
|---|---|---|
| Hydrochloride | Prasugrel intermediate | P2Y₁₂ receptor |
| Hydrobromide | PROTACs | E3 ligases |
| Agency | Identifier | Status |
|---|---|---|
| ECHA | 885-663-1 | Registered |
| PubChem | CID 122705949 | Public Data |
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